molecular formula C₄₄H₆₉NO₁₂ B1141324 8-Epitacrolimus CAS No. 129212-35-7

8-Epitacrolimus

Cat. No. B1141324
M. Wt: 804.02
InChI Key:
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Description

Synthesis Analysis

8-Epitacrolimus is synthesized through base-catalyzed epimerization of tacrolimus. The structure of this compound was meticulously determined using single-crystal X-ray diffraction, supplemented by spectroscopic techniques for a comprehensive characterization (Skytte et al., 2010). Additionally, transformations of tacrolimus under various conditions (acid, free radicals, weak and strong bases) produce 8-Epitacrolimus among other derivatives, highlighting the complexity and versatility of tacrolimus chemistry (Skytte et al., 2013).

Molecular Structure Analysis

The molecular structure of 8-Epitacrolimus was elucidated through single-crystal X-ray diffraction, revealing it as an l-pipecolic acid macrolide lactone. This structure determination is crucial for understanding the compound's biological activity and its potential effects, differentiating it from its parent compound, tacrolimus.

Chemical Reactions and Properties

8-Epitacrolimus undergoes chemical transformations, including dehydration and configuration inversion at C-8 under specific conditions, leading to the formation of various derivatives. These reactions underscore the compound's reactive versatility and potential for creating different molecules with distinct biological activities.

Physical Properties Analysis

Although detailed physical properties specific to 8-Epitacrolimus are not extensively documented in the provided literature, the synthesis and structural determination studies indicate that its physical properties would be closely related to those of tacrolimus, given their structural similarities. The compound's solubility, melting point, and stability would be significant for its handling and formulation.

Chemical Properties Analysis

The chemical properties of 8-Epitacrolimus, including its reactivity under different conditions (acidic, basic, radical initiation), provide insight into its stability and potential interactions within biological systems. These properties are critical for understanding how 8-Epitacrolimus might behave differently from tacrolimus in therapeutic contexts or during drug formulation processes.

Scientific Research Applications

  • Synthesis and Characterization : 8-Epitacrolimus was synthesized and characterized, with its structure determined using single-crystal X-ray diffraction. This compound is significant due to its potential biological effects and possible formation during the handling of tacrolimus products (Skytte et al., 2010).

  • Transformations of Tacrolimus : Research on transformations of tacrolimus noted the formation of 8-Epitacrolimus under certain conditions. This work is primarily of interest for reference in drug impurity analyses (Skytte et al., 2013).

  • Cyclosporin A and Tacrolimus in Immunology : Studies on cyclosporin A and tacrolimus, including FK506, highlighted their use as immunosuppressants and their effects on interleukin-8 expression in human aortic smooth muscle cells, which is relevant in understanding the pathogenesis of atherosclerosis (Murakami et al., 2003).

  • Calcineurin Inhibitor Effects on Growth and Phenotype : Research into calcineurin inhibitors like tacrolimus explored their impact on human airway epithelial cells, including growth inhibition and stimulation of IL-8 production, suggesting direct effects on airway epithelium post-transplantation (Neuringer et al., 2005).

  • Pharmacogenetics in Organ Transplantation : The study of pharmacogenetics in relation to tacrolimus dosing in solid organ transplantation is crucial. Genetic variability affects the pharmacokinetics and pharmacodynamics of tacrolimus, influencing patient outcomes after transplantation (Hesselink et al., 2014).

  • Tacrolimus in Stem Cell Research : Effects of tacrolimus on the morphology, proliferation, and differentiation of mesenchymal stem cells derived from gingiva tissue have been examined, showing its influence on osteogenic differentiation of these stem cells (Ha et al., 2016).

properties

IUPAC Name

(1R,9S,12S,13R,14S,17S,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31-,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-NCGCDJFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861179
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Epitacrolimus

CAS RN

129212-35-7
Record name Tacrolimus anhydrous 8-epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrolimus anhydrous 8-epimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TACROLIMUS ANHYDROUS 8-EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/294O3172M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
DM Skytte, K Frydenvang, L Hansen… - Journal of natural …, 2010 - ACS Publications
… Interestingly, neither 8-epitacrolimus (2) nor epimers of related macrolides have been reported prior to this work in spite of their easy formation and potential pharmacological and …
Number of citations: 9 pubs.acs.org
DM Skytte, JW Jaroszewski, KT Johansen… - European Journal of …, 2013 - Elsevier
… and 5-deoxy-Δ 5,6 -8-epitacrolimus. The structure of the latter was determined by … 8-epitacrolimus. The latter is converted by p-toluenesulfonic acid to 5-deoxy-Δ 5,6 -8-epitacrolimus…
Number of citations: 19 www.sciencedirect.com
S Sajjadi, M Siahi-Shadbad, MRA Mogaddam - ImmunoAnalysis, 2022 - ia.tbzmed.ac.ir
… 8-Epitacrolimus is a crystalline product of C-8 epimerization of tacrolimus via transition of … The formation of 8-epitacrolimus takes place under acid with the catalysis of free radicals and …
Number of citations: 1 ia.tbzmed.ac.ir

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